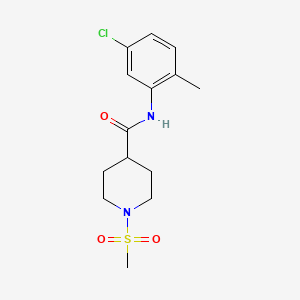
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,4-dimethylphenyl group and a 2-methylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2,4-dimethylaniline to form N-(2,4-dimethylphenyl)-4-chlorobenzamide.
Substitution Reaction: The 4-chlorobenzamide derivative is then subjected to a nucleophilic substitution reaction with 2-methylpropanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
N-(2,4-dimethylphenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.
N-(2,4-dimethylphenyl)-4-propoxybenzamide: Similar structure but with a propoxy group instead of a 2-methylpropoxy group.
Uniqueness
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13(2)12-22-17-8-6-16(7-9-17)19(21)20-18-10-5-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJYZXUMCSVYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5725635.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5725644.png)
![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)

![1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5725681.png)
![3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5725694.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B5725702.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![N-tert-butyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)

